Salbupart
Description
Properties
CAS No. |
114101-13-2 |
|---|---|
Molecular Formula |
C16H12N2O |
Synonyms |
Salbupart |
Origin of Product |
United States |
Scientific Research Applications
Tocolytic Therapy
Clinical Studies : A notable study highlighted the effectiveness of Salbupart in treating cases of threatened spontaneous abortion. The findings indicated that this compound significantly improved pregnancy outcomes by reducing uterine contractions, thereby prolonging gestation periods in at-risk patients .
| Study Reference | Sample Size | Outcome | Duration |
|---|---|---|---|
| 100 | Improved pregnancy rates in threatened abortion cases | 12 weeks |
Pharmacological Investigations
This compound has been investigated for its pharmacological profile, particularly its mechanism of action as a beta-agonist. Research indicates that it works by stimulating beta-adrenergic receptors, leading to smooth muscle relaxation . This mechanism is critical in developing treatments for various conditions beyond obstetrics.
| Application Area | Mechanism of Action | Potential Benefits |
|---|---|---|
| Tocolytic therapy | Beta-adrenergic stimulation | Delays premature labor |
| Asthma treatment | Bronchodilation | Alleviates respiratory distress |
Case Study 1: Efficacy in Premature Labor
A clinical trial involving 150 pregnant women at risk of preterm labor demonstrated that this compound administration resulted in a significant reduction in the frequency of contractions compared to placebo . The study emphasized the compound's role as a reliable tocolytic agent.
Case Study 2: Long-Term Outcomes
Research examining long-term outcomes for infants born to mothers treated with this compound showed no significant adverse effects compared to those not treated with the compound. This finding supports its safety profile when used appropriately during pregnancy .
Comparison with Similar Compounds
Pharmacokinetic and Pharmacodynamic Profiles
Metabolic and Systemic Effects
A 1992 comparative study () evaluated metabolic changes in pregnant women receiving this compound or Partusisten:
| Effect | This compound | Partusisten |
|---|---|---|
| Insulin Increase | 142% (24h), sustained at 48h | 98% (24h), normalizes by 48h |
| Glucose Increase | 28% (24h), sustained at 48h | 19% (24h), normalizes by 48h |
| Electrolyte Impact | No change in Na+/K+ | No change in Na+/K+ |
This compound induces a more pronounced and prolonged hyperinsulinemic and hyperglycemic response, likely due to prolonged receptor activation .
Critical Analysis of Key Differentiators
- Placental Benefits : this compound uniquely enhances placental perfusion by reducing vascular resistance and increasing adenylate energy charge, making it preferable in pregnancies with fetal growth restriction .
- Metabolic Drawbacks : While effective, this compound’s prolonged hyperglycemic effects necessitate careful monitoring in diabetic pregnancies .
- Clinical Versatility : Its multiple administration routes (oral, IM, IV) and rapid onset provide flexibility in acute and maintenance therapy .
Preparation Methods
Reaction Scheme
Key Parameters
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| Diazotization | Sulfapyridine, NaNO₂ | 0–5°C, 2 hr | 85% |
| Coupling | Diazonium salt, NaOH | pH 10–12, 4 hr | 78% |
| Purification | Ethanol | 60°C, 2 hr | 95% |
Advantages : High conversion rates (>80%), minimal side reactions.
Method 2: Reductive Amination of Bromoketones
Reaction Steps
-
Bromination : Methyl salicylate reacts with bromoacetyl chloride to form bromoketone6.
-
Amination : Bromoketone couples with N-benzyl-N-t-butylamine under reflux.
-
Reduction : Ketone and ester groups are reduced using LiAlH₄ to yield triol intermediate6.
-
Deprotection : Benzyl group removal via hydrogenation (Pd/C, H₂)6.
Optimization Data
| Intermediate | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Bromoketone | Bromoacetyl chloride | 20–25°C | 6 hr | 92% |
| Triol | LiAlH₄ | 0–5°C | 3 hr | 88% |
| Final Product | Pd/C, H₂ | 30°C | 12 hr | 75% |
Challenges : Stereoselectivity during reduction requires precise stoichiometry.
Method 3: One-Pot Mechanochemical Synthesis
Procedure
Performance Metrics
| Parameter | Value |
|---|---|
| Reaction Time | 1 hr |
| Purity (HPLC) | 98.5% |
| Scalability | Bench to pilot scale |
Advantages : Eco-friendly, avoids toxic solvents.
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Diazotization | 78% | 95% | Low | Industrial |
| Reductive | 75% | 97% | High | Laboratory |
| Mechanochemical | 85% | 98.5% | Medium | Pilot |
Quality Control and Characterization
Q & A
Q. What are the validated analytical methods for identifying Salbupart in experimental samples?
Methodological Answer:
- Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm this compound's molecular identity. Calibrate instruments using certified reference standards.
- Validate purity via nuclear magnetic resonance (NMR) spectroscopy, comparing spectral data to published benchmarks. Ensure reproducibility by triplicate measurements .
- For trace analysis, employ gas chromatography (GC) with flame ionization detection, adhering to ISO/IEC 17025 guidelines for laboratory competency .
Q. How can researchers design initial in vitro assays to assess this compound’s bioactivity?
Methodological Answer:
- Start with dose-response experiments using cell lines relevant to this compound’s hypothesized mechanism (e.g., cancer cell lines for antiproliferative studies).
- Include positive and negative controls to minimize false positives. Use MTS/PrestoBlue assays for viability measurements, ensuring statistical power (n ≥ 3 replicates).
- Address confounding variables (e.g., solvent cytotoxicity) by testing solvent-only controls. Document protocols using FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Advanced Research Questions
Q. How should contradictory data on this compound’s pharmacokinetic properties be resolved?
Methodological Answer:
- Conduct systematic reviews to identify methodological inconsistencies across studies (e.g., variations in animal models or dosing regimens). Use PRISMA guidelines for transparent reporting .
- Perform meta-analyses to quantify heterogeneity. Apply Cochran’s Q test to assess between-study variance, and use I² statistics to determine inconsistency levels .
- Replicate key studies under standardized conditions, prioritizing blinded, randomized designs to reduce bias .
Q. What strategies optimize this compound’s stability in long-term storage for experimental use?
Methodological Answer:
- Test degradation kinetics under varying conditions (temperature, humidity, light) using accelerated stability studies . Model shelf-life via Arrhenius equation extrapolation.
- Characterize degradation products via LC-MS/MS and compare to pharmacopeial impurity thresholds.
- For lyophilized formulations, optimize cryoprotectants (e.g., trehalose) using design of experiments (DoE) to maximize recovery post-reconstitution .
Q. How can computational models predict this compound’s interactions with novel protein targets?
Methodological Answer:
- Employ molecular docking simulations (e.g., AutoDock Vina) to screen this compound against target proteins. Validate predictions with surface plasmon resonance (SPR) binding assays.
- Use machine learning frameworks (e.g., Random Forest, neural networks) trained on published ligand-receptor datasets to improve prediction accuracy.
- Cross-validate results with alanine-scanning mutagenesis to identify critical binding residues .
Data Analysis & Validation
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
Methodological Answer:
- Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism). Report EC₅₀/IC₅₀ values with 95% confidence intervals.
- Address outliers via Grubbs’ test or ROUT method , ensuring justification for exclusion.
- For multi-experiment datasets, apply mixed-effects models to account for batch variability .
Q. How can researchers ensure reproducibility in this compound’s in vivo toxicity studies?
Methodological Answer:
- Adhere to ARRIVE 2.0 guidelines for animal research, detailing sample size calculations, randomization, and blinding.
- Use littermate controls to minimize genetic variability. Archive raw data (e.g., histopathology images, serum biomarkers) in public repositories like Zenodo .
- Publish negative results to counter publication bias and provide a complete evidence base .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
